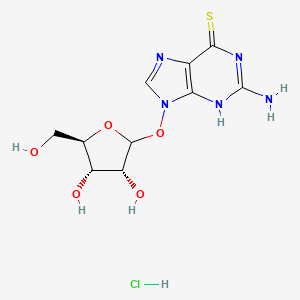

6-Thioguanosine HCl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14ClN5O5S |

|---|---|

Molecular Weight |

351.76 |

IUPAC Name |

2-Amino-6-mercaptopurin-9-ylriboside hydrochloride |

InChI |

InChI=1S/C10H13N5O5S.ClH/c11-10-13-7-4(8(21)14-10)12-2-15(7)20-9-6(18)5(17)3(1-16)19-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,21);1H/t3-,5-,6-,9?;/m1./s1 |

InChI Key |

INBGHIMZUTWBNH-NZDFUMTISA-N |

SMILES |

O[C@H]([C@@H]([C@@H](CO)O1)O)C1ON2C=NC3=C(S)N=C(N)N=C23.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-Thioguanosine; NSC-29422; NSC 29422; NSC29422; 6-Thioguanosine HCl; |

Origin of Product |

United States |

Biochemical Pathways and Metabolism of 6 Thioguanosine Hcl

Initial Metabolic Activation of 6-Thioguanosine (B559654) HCl to Nucleotide Forms

6-Thioguanosine, a prodrug, requires intracellular activation to exert its cytotoxic effects. nih.gov This activation process involves a series of enzymatic conversions that transform the initial compound into its pharmacologically active nucleotide forms.

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in 6-Thioguanosine Monophosphate Formation

The initial and pivotal step in the metabolic activation of 6-thioguanine (B1684491), the active component of 6-Thioguanosine HCl, is its conversion to 6-thioguanosine monophosphate (6-TGMP). patsnap.comtandfonline.com This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govwikipedia.orgnih.gov HGPRT facilitates the transfer of a phosphoribosyl group from 5-phospho-D-ribose-1-pyrophosphate to 6-thioguanine, forming 6-TGMP. nih.gov This conversion is crucial as it is the first committed step towards the formation of cytotoxic thioguanine nucleotides. patsnap.comnih.gov The accumulation of high intracellular concentrations of 6-TGMP can disrupt the synthesis of guanine (B1146940) nucleotides through feedback inhibition. wikipedia.org

Subsequent Phosphorylation by Cellular Kinases to Diphosphate (B83284) and Triphosphate Forms

Following its formation, 6-TGMP undergoes further phosphorylation by various cellular kinases to yield 6-thioguanosine diphosphate (6-TGDP) and subsequently 6-thioguanosine triphosphate (6-TGTP). patsnap.comtandfonline.comwikipedia.orgnih.gov These phosphorylation steps are essential for the ultimate cytotoxic activity of the compound, as the triphosphate form is a substrate for incorporation into nucleic acids. nih.govpatsnap.com Specifically, a monophosphate kinase converts 6-TGMP to 6-TGDP, and a diphosphokinase then converts 6-TGDP to 6-TGTP. tandfonline.com

Formation of Deoxyribosyl Analogs (e.g., 6-thio-2′-deoxyguanosine 5′-triphosphate) via Ribonucleotide Reductase

The ribonucleotide form, 6-TGDP, can be converted to its deoxyribosyl analog, deoxythioguanosine diphosphate (dTGDP), by the enzyme ribonucleotide reductase. nih.govwikipedia.org Subsequently, dTGDP is phosphorylated to 6-thio-2′-deoxyguanosine 5′-triphosphate (dGTP), the deoxyribonucleotide form that can be incorporated into DNA. nih.govresearchgate.netnih.gov This incorporation of the fraudulent nucleotide into DNA is a primary mechanism of 6-thioguanine's cytotoxicity. nih.govoncohemakey.com

Collective Designation of Active Metabolites as 6-Thioguanine Nucleotides (6-TGNs)

The various active metabolites, including 6-TGMP, 6-TGDP, 6-TGTP, and their deoxyribosyl counterparts, are collectively referred to as 6-thioguanine nucleotides (6-TGNs). wikipedia.orgnih.govknmp.nl These nucleotides are the primary mediators of the pharmacological effects of 6-thioguanosine. nih.govnih.gov The measurement of 6-TGN levels in red blood cells is often used to monitor drug exposure and tailor therapy. researchgate.net

Competing Inactivation Pathways of Thioguanine Metabolites

Thiopurine S-Methyltransferase (TPMT) Activity and Methylated Metabolite Formation

A significant inactivation pathway involves the enzyme thiopurine S-methyltransferase (TPMT). knmp.nlnih.gov TPMT catalyzes the S-methylation of 6-thioguanine and its nucleotide metabolites. nih.govresearchgate.netknmp.nl This methylation process converts 6-thioguanine to 6-methylthioguanine (B125323) (6-MTG) and 6-TGMP to 6-methylthioinosine (B81876) monophosphate (MeTIMP). nih.govresearchgate.net These methylated metabolites are considered less active or inactive, and this pathway effectively shunts the parent drug away from the activation pathway that leads to the formation of cytotoxic 6-TGNs. researchgate.net Genetic variations in the TPMT gene can lead to reduced or absent enzyme activity, resulting in higher levels of 6-TGNs and an increased risk of toxicity. wikipedia.orgnih.gov

Xanthine (B1682287) Oxidase (XO) Activity and Oxidized Metabolite Formation

A significant catabolic pathway for 6-thioguanine involves the enzyme xanthine oxidase (XO). nih.govup.ac.za XO, found in the liver and enterocytes, is responsible for the oxidation of 6-TG. nih.govmdpi.com This process typically involves deamination to 6-thioxanthine (B131520), which is then further oxidized by XO to form the inactive metabolite 6-thiouric acid. wikipedia.orgup.ac.za This inactivation pathway competes with the activation of 6-TG to its cytotoxic forms. ashpublications.org High XO activity can lead to a significant reduction in the levels of active thiopurine metabolites. nih.gov

In addition to enzymatic oxidation, 6-thioguanine incorporated into DNA is susceptible to oxidation by reactive oxygen species (ROS). aacrjournals.org This can be triggered by agents like UVA radiation. oup.comnih.gov The oxidation of DNA 6-TG can lead to the formation of several products, including guanine-6-sulfonate (GSO3) and guanine-sulfinate (GSO2). aacrjournals.orgresearchgate.net The formation of GSO3 is considered a major form of DNA damage induced by the combination of 6-TG and UVA light. acs.org Theoretical and experimental studies suggest a complex mechanism for this oxidation, potentially involving intermediates like GSOOH and GSO4. acs.org

Table 1: Oxidized Metabolites of 6-Thioguanine

| Metabolite | Formation Process | Significance |

|---|---|---|

| 6-Thiouric Acid | Catalyzed by xanthine oxidase. nih.govwikipedia.orgup.ac.za | Inactive catabolic product. up.ac.za |

| Guanine-6-sulfonate (GSO3) | Oxidation of DNA 6-TG, often by UVA-generated ROS. aacrjournals.orgoup.comacs.org | A form of DNA damage. aacrjournals.orgacs.org |

| Guanine-sulfinate (GSO2) | Oxidation product of DNA 6-TG. aacrjournals.org | A DNA lesion. aacrjournals.org |

| S6-methylthio-2-aminopurine | Methylation of DNA 6-TG. oup.com | Can cause miscoding during DNA replication. oup.com |

Intracellular Fates and Intermediary Metabolites

Once inside the cell, 6-thioguanine is primarily metabolized by HGPRT to form 6-thioguanosine monophosphate (TGMP). nih.govwikipedia.orgaacrjournals.org TGMP is a central intermediary metabolite that can undergo several subsequent transformations. chemicalbook.com It can be further phosphorylated by kinases to form 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP). nih.govwikipedia.orgashpublications.org These phosphorylated derivatives are collectively known as 6-thioguanine nucleotides (TGNs). nih.govwikipedia.org

The accumulation of TGNs within the cell is a critical determinant of the cytotoxic effects of thiopurines. aacrjournals.orgnaspghan.org TGTP can be incorporated into RNA, while its deoxyribosyl analog, deoxy-6-thioguanosine triphosphate (dGTP), can be incorporated into DNA. pharmgkb.org The incorporation of these fraudulent bases into nucleic acids disrupts normal cellular processes, leading to cell cycle arrest and apoptosis. aacrjournals.orgchemicalbook.com

Another intracellular fate of 6-TG is methylation by the enzyme thiopurine S-methyltransferase (TPMT), which converts 6-TG to 6-methyl-thioguanine (6-MTG). nih.govup.ac.za The intermediary metabolite TGMP can also be methylated by TPMT. nih.gov The balance between the anabolic pathway leading to TGNs and the catabolic pathways, including oxidation by XO and methylation by TPMT, determines the ultimate intracellular concentration of active metabolites and the resulting therapeutic or toxic effects. nih.govashpublications.org

Table 2: Key Intracellular Metabolites of 6-Thioguanine

| Metabolite | Abbreviation | Formation Enzyme(s) | Key Role |

|---|---|---|---|

| 6-Thioguanosine Monophosphate | TGMP | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govwikipedia.org | Central intermediary, precursor to other active metabolites. chemicalbook.com |

| 6-Thioguanosine Diphosphate | TGDP | Kinases. nih.govashpublications.org | Intermediate in the formation of TGTP. nih.gov |

| 6-Thioguanosine Triphosphate | TGTP | Kinases. nih.govashpublications.org | Incorporated into RNA, contributes to cytotoxicity. pharmgkb.org |

| Deoxy-6-thioguanosine Triphosphate | dGTP | Kinases, Ribonucleotide Reductase. aacrjournals.org | Incorporated into DNA, causing DNA damage. aacrjournals.org |

| 6-Methyl-thioguanine | 6-MTG | Thiopurine S-methyltransferase (TPMT). nih.govup.ac.za | Inactive metabolite. up.ac.za |

| 6-Thiouric Acid | 6-TUA | Xanthine Oxidase (XO). nih.govwikipedia.org | Inactive catabolic product. nih.gov |

Molecular Mechanisms of Action of 6 Thioguanosine Hcl and Its Metabolites

Nucleic Acid Incorporation and Functional Consequences

The incorporation of 6-thioguanine (B1684491) (6-TG), a key metabolite of 6-thioguanosine (B559654), into DNA is a critical prerequisite for its cytotoxic activity. oup.comnih.govrcsb.org This process initiates a series of events that disrupt normal cellular functions and trigger cell death pathways.

Following administration, 6-thioguanosine is metabolized by cellular enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HPRT), to 6-thioguanosine monophosphate (TGMP). oup.compatsnap.com Subsequent phosphorylation steps convert TGMP into its active triphosphate form, 6-thioguanosine triphosphate (TGTP). oup.compatsnap.com This nucleotide analog mimics the natural purine (B94841) deoxyguanosine triphosphate (dGTP) and is incorporated into the DNA of rapidly dividing cells during replication. oup.compatsnap.comaacrjournals.org

The incorporation of 6-TG into the DNA duplex does not grossly distort the helical structure. oup.comnih.gov However, it does lead to a decrease in the thermal and thermodynamic stability of the DNA duplex. oup.comoup.comnih.govnih.gov For instance, the replacement of a guanine (B1146940) with 6-TG in a G•C base pair results in a less favorable Gibbs free energy of duplex formation. oup.comnih.gov

A crucial step following the incorporation of 6-TG into DNA is its in situ methylation by S-adenosylmethionine, which forms S6-methylthioguanine (S6-meTG). aacrjournals.orgresearchgate.netacs.orgtandfonline.com This methylated form of 6-TG plays a significant role in the subsequent cytotoxic events. aacrjournals.orgresearchgate.netacs.org

During the subsequent round of DNA replication, the S6-methylthioguanine (S6-meTG) present in the template strand can mispair with thymine (B56734) (T) instead of its usual partner, cytosine (C). aacrjournals.orgresearchgate.nethaematologica.org Both S6-meTG:T and S6-meTG:C mismatches can be formed. aacrjournals.orgacs.org The S6-meTG:T mispair, in particular, is a critical lesion that is recognized by the cell's DNA repair machinery. nih.govoup.comaacrjournals.org While 6-TG itself can also pair with thymine, the methylation to S6-meTG enhances this miscoding potential. oup.comacs.org Structural studies have shown that the S6G•T mismatch adopts a wobble-type base pairing. nih.gov

Table 1: Base Pairing of 6-Thioguanine and its Metabolite in DNA

| Original Base | Metabolite in DNA | Mispairing Partner | Consequence |

|---|---|---|---|

| Guanine (G) | 6-Thioguanine (6-TG) | Cytosine (C) | Forms a relatively stable pair, but reduces duplex stability. oup.comnih.gov |

| Guanine (G) | S6-methylthioguanine (S6-meTG) | Thymine (T) | Leads to a mismatch recognized by the MMR system. aacrjournals.orgresearchgate.net |

| Guanine (G) | S6-methylthioguanine (S6-meTG) | Cytosine (C) | Also recognized by the MMR system. aacrjournals.orgacs.org |

The mismatches created by S6-meTG, particularly the S6-meTG:T pair, are recognized by the DNA mismatch repair (MMR) system. nih.govoup.comaacrjournals.orgresearchgate.net The human MMR system, specifically the hMutSα complex (a heterodimer of MSH2 and MSH6), binds to these mismatches. nih.govoup.comacs.org This recognition is a pivotal step in mediating the cytotoxicity of 6-thioguanine. oup.comhaematologica.org Cells with a deficient MMR system are significantly more resistant to the cytotoxic effects of 6-TG. oup.comresearchgate.net The MMR system's role is not to enhance cell survival but to introduce signals that lead to cell cycle arrest and death. aacrjournals.org

The MMR system attempts to repair the mismatch on the newly synthesized daughter strand containing the thymine. aacrjournals.orgresearchgate.net This process involves the recruitment of the MutLα complex (a heterodimer of MLH1 and PMS2) and other downstream repair proteins. tandfonline.comhaematologica.org

The attempt by the MMR system to repair the S6-meTG:T mismatch results in a "futile repair cycle". aacrjournals.orgresearchgate.netresearchgate.net The MMR machinery excises the thymine from the daughter strand, but because the S6-meTG remains in the template strand, the DNA polymerase may re-insert a thymine, leading to repeated cycles of excision and repair. aacrjournals.orgresearchgate.net

These futile cycles lead to the formation of persistent DNA single-strand breaks (SSBs) in the daughter strand. aacrjournals.orgresearchgate.nettandfonline.comaacrjournals.org The generation of these SSBs is a key event in the cytotoxic mechanism of 6-TG. aacrjournals.orgaacrjournals.org While double-strand breaks (DSBs) can also be observed, the formation of SSBs is more frequent and prolonged in MMR-proficient cells treated with 6-TG and correlates temporally with the induction of cell cycle arrest. aacrjournals.orgnih.gov The accumulation of these DNA strand breaks is a major form of DNA damage induced by 6-TG. nih.govcaymanchem.comumich.edu

Table 2: Role of the Mismatch Repair (MMR) System in 6-Thioguanine Cytotoxicity

| Step | Process | Key Proteins/Complexes | Outcome |

|---|---|---|---|

| 1. Recognition | MMR system identifies S6-meTG:T mismatches. nih.govoup.comaacrjournals.org | hMutSα (MSH2/MSH6) | Initiation of the repair process. nih.govoup.comacs.org |

| 2. Repair Attempt | Excision of the mismatched base (thymine) on the daughter strand. aacrjournals.orgresearchgate.net | MutLα (MLH1/PMS2), Exonuclease 1 (EXO1) | Creation of a single-strand gap. researchgate.nettandfonline.com |

| 3. Futile Cycle | Re-insertion of thymine opposite S6-meTG, leading to repeated repair attempts. aacrjournals.orgresearchgate.netresearchgate.net | DNA Polymerase | Generation of persistent single-strand breaks (SSBs). aacrjournals.orgaacrjournals.org |

| 4. Signaling | Accumulation of SSBs triggers downstream signaling pathways. aacrjournals.orgresearchgate.nettandfonline.com | ATR, Chk1 | Cell cycle arrest and apoptosis. researchgate.nettandfonline.comoup.com |

The persistent single-strand breaks generated by the futile MMR cycles act as signals for the activation of DNA damage checkpoints. aacrjournals.orgresearchgate.nettandfonline.com These checkpoints are crucial cellular surveillance mechanisms that halt the cell cycle to allow time for DNA repair or, if the damage is too extensive, to initiate programmed cell death.

The primary pathway activated in response to 6-TG-induced DNA damage is the ATR-Chk1 pathway. researchgate.netoup.com The single-stranded DNA regions created by the MMR activity are bound by Replication Protein A (RPA), which then recruits the ATR-ATRIP complex. tandfonline.com ATR, a key sensor kinase, is activated and subsequently phosphorylates and activates the downstream checkpoint kinase Chk1. researchgate.netoup.com Activated Chk1 then mediates a prolonged G2/M cell cycle arrest. aacrjournals.orgresearchgate.netoup.com This G2 arrest is a characteristic response to 6-TG treatment in MMR-proficient cells. aacrjournals.orgoup.comcapes.gov.br The activation of the ATM-Chk2 pathway appears to be less significant in this process. oup.com This sustained cell cycle arrest ultimately leads to apoptosis. aacrjournals.orgresearchgate.nettandfonline.com

Incorporation into Deoxyribonucleic Acid (DNA)

Perturbation of Enzymatic Cytosine Methylation at CpG Dinucleotide Sites

The presence of 6-thioguanine within CpG dinucleotide sites of DNA can significantly disrupt the enzymatic methylation of cytosine, a key epigenetic modification. nih.govnih.gov The effect of 6-thioguanine on cytosine methylation is dependent on its position relative to the cytosine to be methylated and the specific DNA methyltransferase (DNMT) involved. nih.govnih.govacs.org

Table 1: Impact of 6-Thioguanine on Cytosine Methylation at CpG Sites

| Location of 6-Thioguanine | Effect on Cytosine Methylation | Mediating Enzymes | Reference |

| Unmethylated CpG site | Almost complete abolishment of 5' adjacent cytosine methylation | DNMT1, HpaII | nih.govnih.gov |

| Methylated CpG site | Enhanced methylation of opposing cytosine | DNMT1 | nih.govnih.gov |

Induction of Telomere Dysfunction via Incorporation into Telomeres (e.g., 6-thio-dG)

The nucleoside analogue 6-thio-2'-deoxyguanosine (B1664700) (6-thio-dG), a metabolite of 6-thioguanine, is recognized by the enzyme telomerase and incorporated into newly synthesized telomeres. nih.govcapes.gov.brnih.gov This incorporation leads to the formation of modified telomeres, resulting in telomere dysfunction, a state that can trigger cellular senescence or apoptosis. nih.govcapes.gov.brnih.gov This effect is specifically observed in cells that express telomerase, such as cancer cells. nih.govcapes.gov.brnih.gov

The incorporation of 6-thio-dG into telomeres leads to a significant increase in telomere dysfunction-induced foci (TIFs), which are markers of a DNA damage response at telomeres. nih.govaacrjournals.org This telomere-specific damage can inhibit tumor growth. nih.govaacrjournals.org Interestingly, 6-thio-dG appears to have a dual mode of action, targeting both telomeric and genomic DNA. nih.gov The therapeutic potential of this mechanism is highlighted by studies showing that 6-thio-dG can induce rapid cell death in a wide range of cancer cell lines while having minimal effects on normal, telomerase-negative cells. nih.govnih.gov Furthermore, in vivo studies have demonstrated that 6-thio-dG can decrease tumor growth rates and increase telomere dysfunction within tumor cells. nih.govnih.govaacrjournals.org

Incorporation into Ribonucleic Acid (RNA)

Beyond its effects on DNA, 6-thioguanosine and its metabolites are also incorporated into RNA, leading to significant disruptions in RNA synthesis, function, and subsequent cellular processes. patsnap.comnih.gov

Disruption of RNA Synthesis and Function

The incorporation of 6-thioguanosine into RNA can disrupt both the synthesis and function of RNA molecules. patsnap.comnih.gov After being metabolized to 6-thioguanosine triphosphate (6-thio-GTP), it can be integrated into various RNA species, with messenger RNA (mRNA) showing the most abundant incorporation. researchgate.net This incorporation has been shown to impair RNA synthesis, leading to a decrease in the production of new RNA strands. nih.govfrontiersin.org

Furthermore, the presence of 6-thioguanosine in RNA can have functional consequences. For instance, in leukemic cells, treatment with 6-thioguanine leads to increased adenosine-to-inosine (A-to-I) RNA editing. researchgate.netfrontiersin.org This is due to the upregulation of the editing enzyme ADAR2, which ultimately contributes to decreased cell viability. researchgate.net This highlights a novel mechanism by which 6-thioguanine exerts its cytotoxic effects through the modulation of RNA modification. researchgate.net

Impairment of Protein Synthesis and Cellular Metabolism

Moreover, proteins that are synthesized from these altered RNA templates are often less stable. nih.gov This impairment of protein synthesis and stability disrupts normal cellular functions and contributes to the cytotoxic effects of the compound. nih.gov The inhibition of GTP-dependent proteins, such as the GTPase Rac1, by the metabolite 6-thio-GTP further underscores the multifaceted impact of thiopurines on cellular metabolism. frontiersin.orgtandfonline.com

Thermodynamic and Structural Contributions to RNA Duplexes

Systematic studies have been conducted to understand the thermodynamic and structural impact of incorporating 6-thioguanosine (s6G) into RNA duplexes. researchgate.netnih.gov Generally, the presence of 6-thioguanosine diminishes the thermodynamic stability of RNA duplexes. researchgate.netnih.gov The extent of this destabilization is dependent on its position within the duplex and the sequence of the adjacent base pairs. researchgate.netnih.gov

Table 2: Thermodynamic Effects of 6-Thioguanosine (s6G) in RNA Duplexes

| Position of s6G | Effect on Thermodynamic Stability | Structural Impact | Reference |

| Internal | Diminishes stability | Minimal perturbation of A-form helix | researchgate.netnih.gov |

| Dangling end | Weak stabilizing effect | Minimal perturbation of A-form helix | researchgate.netnih.gov |

Direct Enzyme Inhibition and Modulation of Biochemical Pathways

The cytotoxic and immunomodulatory effects of 6-Thioguanosine HCl are largely attributable to the intricate interactions of its metabolites with key cellular enzymes. Following its metabolic activation to various thiopurine analogs, this compound exerts its influence by directly inhibiting enzymes crucial for cellular proliferation and survival, as well as by modulating critical biochemical pathways. These interactions disrupt the normal synthesis of purines and interfere with other vital cellular processes, ultimately leading to cell cycle arrest and apoptosis. The subsequent sections will delve into the specific molecular mechanisms through which this compound and its metabolites inhibit enzymes involved in de novo purine synthesis and other significant pathways.

Inhibition of De Novo Purine Synthesis Pathway Enzymes

A primary mechanism of action for the metabolites of this compound is the disruption of the de novo purine synthesis pathway. This pathway is essential for the production of purine nucleotides, the fundamental building blocks of DNA and RNA. By targeting and inhibiting key enzymes in this pathway, the thiopurine metabolites effectively starve rapidly dividing cells, such as cancer cells, of the necessary components for nucleic acid synthesis.

The active metabolites of 6-Thioguanosine, particularly 6-thioguanosine monophosphate (TGMP), play a significant role in the feedback inhibition of Amidophosphoribosyltransferase (ATase), also known as glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT). drugbank.com ATase catalyzes the initial and rate-limiting step in the de novo purine synthesis pathway. wikipedia.org The mechanism of inhibition is described as pseudofeedback inhibition, where TGMP mimics the natural end-products of the purine synthesis pathway (AMP and GMP) that allosterically regulate ATase activity. drugbank.comhmdb.ca This inhibition by thioguanine metabolites effectively curtails the production of purine nucleotides, depriving cells of essential components for DNA and RNA synthesis. patsnap.comnih.gov This is particularly detrimental to rapidly proliferating cells with a high demand for nucleotides. patsnap.com

| Enzyme | Inhibitor | Mechanism of Inhibition | Reference |

| Amidophosphoribosyltransferase (ATase) | 6-thioguanosine monophosphate (TGMP) | Pseudofeedback inhibition | drugbank.comhmdb.ca |

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) is another critical enzyme in the de novo purine synthesis pathway, responsible for the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanine nucleotides. drugbank.comhmdb.ca The metabolite 6-thioguanosine monophosphate (TGMP) acts as a competitive inhibitor of IMPDH. drugbank.comhmdb.ca By competing with the natural substrate IMP, TGMP effectively blocks the synthesis of guanine nucleotides, leading to an imbalance in the nucleotide pool and contributing to the cytotoxic effects of the drug. drugbank.comwikipedia.org The inhibition of IMPDH is a key component of the multifaceted mechanism of action of thiopurines. nih.gov

| Enzyme | Inhibitor | Mechanism of Inhibition | Reference |

| Inosine Monophosphate Dehydrogenase (IMPDH) | 6-thioguanosine monophosphate (TGMP) | Competitive inhibition | drugbank.comhmdb.ca |

| Enzyme | Inhibitor | Effect | Reference |

| Guanosine (B1672433) Monophosphate Synthetase (GMPS) | 6-Thioguanine | Moderate inhibition | portlandpress.com |

| Enzyme | Metabolite Interaction | Consequence | Reference |

| Ribonucleotide Reductase (RR) | Thioguanosine diphosphate (B83284) (TGDP) is a substrate | Formation of deoxythioguanosine triphosphate analogs | wikipedia.org |

| Ribonucleotide Reductase (RR) | Diphosphorylated nucleoside analogs can be inhibitory | Depletion of deoxyribonucleotide pools | aacrjournals.org |

Guanosine Monophosphate Synthetase (GMPS)

Non-Competitive Inhibition of Ubiquitin-Specific Protease 2 (USP2) Activity

Beyond its effects on purine metabolism, 6-thioguanine has been identified as a potent, non-competitive inhibitor of Ubiquitin-Specific Protease 2 (USP2). mdpi.comnih.gov USP2 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins involved in cell cycle progression and survival, such as fatty acid synthase, MDM2, and cyclin D1. nih.govdntb.gov.ua

The inhibition of USP2 by 6-thioguanine is a slow-binding process. nih.gov X-ray crystallography has revealed that the thiol group of 6-thioguanine engages in a covalent bonding interaction with a specific cysteine residue, while its amino group forms a polar interaction with a glutamine residue in the enzyme. This binding induces a conformational change, specifically the movement of a conserved aspartate residue that is essential for the enzyme's catalytic activity. mdpi.com By non-competitively inhibiting USP2, 6-thioguanine promotes the degradation of proteins that are crucial for tumor cell survival, thereby contributing to its anti-cancer effects through a mechanism distinct from its role as an antimetabolite. mdpi.comnih.gov

| Enzyme | Inhibitor | Inhibition Type | Key Interaction | Consequence | Reference |

| Ubiquitin-Specific Protease 2 (USP2) | 6-Thioguanine | Non-competitive, slow-binding | Covalent bond with a cysteine residue and polar interaction with a glutamine residue | Promotes degradation of proteins crucial for tumor cell survival | mdpi.comnih.gov |

Inhibition of Rac1 GTPase Activity

A significant mechanism of action for the metabolites of 6-Thioguanosine involves the direct inhibition of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase crucial for a variety of cellular functions, including T-cell activation. nih.govjci.org The process is not mediated by the parent drug but by its intracellularly generated active metabolite, 6-thioguanosine triphosphate (6-TGTP). jci.orgtandfonline.com

Research has demonstrated that in T-cells, 6-TGTP directly targets Rac1. nih.govconicet.gov.ar This interaction prevents the activation of Rac1 by competing with guanosine triphosphate (GTP) for the nucleotide-binding site. jci.orgresearchgate.net The binding of 6-TGTP to Rac1 specifically blocks the action of guanine nucleotide exchange factors (GEFs), such as Vav1, which are responsible for catalyzing the exchange of guanosine diphosphate (GDP) for GTP, a critical step for Rac1 activation. nih.govtandfonline.comconicet.gov.ar

A key finding is that 6-TGTP forms a disulfide adduct with Rac1, specifically targeting a redox-sensitive GXXXXGK(S/T)C motif within the protein. nih.gov While GTPase-activating proteins (GAPs) can still act on this 6-TGTP-Rac1 adduct to hydrolyze it to a 6-thioguanosine diphosphate (6-TGDP)-Rac1 form, the subsequent step is blocked. nih.gov Rho-specific GEFs are unable to exchange the adducted 6-TGDP for a free guanine nucleotide. nih.gov This results in the cellular accumulation of the biologically inactive 6-TGDP-Rac1 adduct, effectively trapping Rac1 in an inert state. nih.gov

This specific blockade of Rac1 activation has profound downstream consequences. The inhibition of Rac1 suppresses the activation of its target genes and signaling pathways, including mitogen-activated protein kinase kinase (MEK), NF-κB, and the anti-apoptotic protein Bcl-xL. jci.orgresearchgate.net In the context of T-lymphocytes, this interruption of CD28 costimulatory signaling converts the survival signal into an apoptotic one, leading to programmed cell death and contributing to the compound's immunosuppressive effects. jci.orgresearchgate.net This mechanism has also been observed in endothelial cells, where 6-MP and 6-T-GTP decrease Rac1 activation and subsequent downstream signaling via JNK. aai.org

While other Rho GTPases like RhoA and Cdc42 also contain the necessary motif for this interaction, studies suggest that in activated T-cells, Rac1 is the principal target due to its higher activation levels compared to other family members. nih.govbiorxiv.orgplos.org

Table 1: Research Findings on the Inhibition of Rac1 by 6-Thioguanosine Metabolites

| Finding | Interacting Metabolite | Molecular Target | Mechanism of Inhibition | Downstream Effect | References |

| Apoptosis Induction in T-cells | 6-Thioguanine Triphosphate (6-TGTP) | Rac1 | Binds to Rac1 instead of GTP, blocking activation upon CD28 costimulation. | Suppression of MEK, NF-κB, and Bcl-xL activation, leading to mitochondrial apoptosis. | jci.orgresearchgate.net |

| Formation of Inactive Adduct | 6-Thioguanine Triphosphate (6-TGTP) | Rac1 (GXXXXGK(S/T)C motif) | Forms a disulfide adduct; subsequent hydrolysis leads to a 6-TGDP-Rac1 adduct that cannot be reactivated by GEFs. | Accumulation of the inactive 6-TGDP-Rac1 adduct. | nih.gov |

| Blockade of GEF Action | 6-Thioguanine Triphosphate (6-TGTP) | Rac1 | Blocks the GDP exchange factor Vav1. | Induces T-cell apoptosis. | tandfonline.com |

| Inhibition in Endothelial Cells | 6-Mercaptopurine (B1684380) (6-MP), 6-T-GTP | Rac1 | Decreases Rac1 activation. | Reduced downstream signaling via JNK and activation of transcription factors c-Jun and NF-κB. | aai.org |

Other Identified Molecular Interactions and Protein Modifications

Beyond the well-documented inhibition of Rac1, 6-Thioguanosine and its derivatives engage in several other molecular interactions and cause protein modifications that contribute to their biological activity.

A primary mechanism involves the metabolic conversion of 6-thioguanine into its nucleotide forms, which are subsequently incorporated into cellular nucleic acids. patsnap.comnih.govacs.org The incorporation of 6-thiodeoxyguanosine triphosphate into DNA is considered a major determinant of cytotoxicity. nih.govnih.gov This modified DNA can trigger the mismatch repair system, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. patsnap.com The presence of 6-thioguanine within a DNA duplex has been shown to decrease its thermodynamic stability. oup.com Furthermore, even infrequent substitutions of guanine with 6-thioguanine within DNA recognition sequences can inhibit sequence-specific protein-DNA interactions, such as the cleavage of DNA by restriction endonucleases like BamHI. nih.gov

Similarly, 6-thioguanosine triphosphate can be incorporated into RNA, which disrupts RNA synthesis and function, thereby impairing protein synthesis and cellular metabolism. patsnap.com

6-Thioguanosine is also recognized as a photosensitive molecule. creative-biolabs.combiosyn.comresearchgate.net This property allows it to be used as a tool to study molecular interactions, as it can form photo-crosslinks with both proteins and nucleic acids. creative-biolabs.comresearchgate.net This feature is particularly useful for investigating cap-protein and cap-nucleic acid interactions at the 5'-end of mRNA. creative-biolabs.com The modification of the mRNA cap with 6-thioguanosine has been shown to confer resistance to decapping enzymes and stabilize the interaction with the eukaryotic initiation factor eIF4E, which can increase the translational efficiency and half-life of the mRNA. creative-biolabs.com

Other studies have characterized the interactions of 6-thioguanine with specific proteins. For instance, it has been shown to bind to human serum albumin (HSA), locating within the hydrophobic cavity of subdomain IIA. tandfonline.com This interaction is characterized as a static quenching mechanism. tandfonline.com Theoretical studies have also explored the hydrogen bonding and π-π stacking interactions that occur in solid-state 6-thioguanine. acs.org

Table 2: Summary of Other Molecular Interactions of 6-Thioguanosine and its Derivatives

| Interaction / Modification | Interacting Molecule(s) | Target Molecule(s) | Consequence of Interaction | References |

| Nucleic Acid Incorporation | 6-Thiodeoxyguanosine triphosphate | DNA | Decreased duplex stability; inhibition of protein-DNA interactions; induction of apoptosis. | nih.govnih.govoup.com |

| Nucleic Acid Incorporation | 6-Thioguanosine triphosphate | RNA | Disruption of RNA synthesis and function. | patsnap.comacs.org |

| Photo-crosslinking | 6-Thioguanosine (s6G) | Proteins and Nucleic Acids | Covalent bond formation upon photo-activation, enabling study of molecular interactions. | creative-biolabs.combiosyn.comresearchgate.net |

| Protein Binding | 6-Thioguanine | Human Serum Albumin (HSA) | Binds to hydrophobic cavity in subdomain IIA, causing static fluorescence quenching. | tandfonline.com |

| mRNA Cap Modification | 6-Thioguanosine (s6G) | 5'-cap of mRNA | Confers resistance to decapping enzymes; stabilizes interaction with eIF4E. | creative-biolabs.com |

Cellular and Subcellular Responses to 6 Thioguanosine Hcl

Cell Cycle Regulation and Arrest

6-Thioguanine (B1684491) exerts profound effects on the cell cycle, leading to arrests at specific phases, which prevents cellular proliferation. This is a key mechanism of its antitumor activity. The compound's interference with DNA replication and the subsequent recognition of incorporated thiopurines by the cell's machinery leads to these regulatory outcomes.

Research has demonstrated that 6-Thioguanine has a notable impact on the S-phase of the cell cycle. In studies using human submaxillary carcinoma cells (A253), treatment with 6-TG led to an increase in the population of cells in the S phase, which was accompanied by a reduction in G1 phase cells. nih.gov Similarly, in studies with B-lymphoblastic leukemia cell lines, treatment with 6-TG resulted in a significantly higher proportion of cells accumulating in the S phase. haematologica.org This S-phase arrest was abrogated upon knockdown of the DNA mismatch repair protein MSH6, suggesting the arrest is dependent on a functional mismatch repair (MMR) system. haematologica.org However, other research using L1210 mouse leukemic cells suggested that the retention of cells in the S phase appeared to be a readily reversible secondary effect of 6-TG. nih.gov This indicates that while S-phase perturbation is a consistent observation, its direct contribution to cytotoxicity may vary depending on the cellular context and the duration of exposure.

Table 1: Effect of 6-Thioguanine on Cell Cycle Phase Distribution in Leukemia Cells

| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Source |

| 697 (NT) | Control | 55% | 35% | 10% | haematologica.org |

| 697 (NT) | 6-TG (120h) | 20% | 70% | 10% | haematologica.org |

| 697 (MSH6 shRNA) | Control | 58% | 32% | 10% | haematologica.org |

| 697 (MSH6 shRNA) | 6-TG (120h) | 50% | 40% | 10% | haematologica.org |

| NT: Non-targeting control. Data is approximated from graphical representations in the source. |

A primary and often terminal consequence of 6-TG treatment is the induction of a G2/M cell cycle arrest. This arrest is closely linked to the DNA damage response initiated after the incorporation of 6-TG into DNA during the S-phase. In MCF-7 breast cancer cells, treatment with 6-TG resulted in a significant increase in the number of cells in the G2/M phase, with a corresponding decrease in cells in the G0/G1 and S phases. nih.gov The delayed cytotoxic effect of 6-TG in L1210 mouse leukemic cells was specifically associated with a cell progression block in the second G2 phase after the drug's addition. nih.gov This G2 arrest is considered a signature of 6-TG DNA incorporation in cells with a proficient mismatch repair (MMR) system. nih.gov The MMR system recognizes the mismatches caused by the incorporated thiopurine, leading to futile repair cycles, DNA strand breaks, and activation of checkpoint kinases that enforce the G2/M block. nih.govoup.com Studies have shown that this G2 arrest is dependent on functional MMR proteins like hMLH1. oup.com

The cell cycle arrests induced by 6-Thioguanine are mediated by significant changes in the expression and activity of key cell cycle regulatory proteins. In A253 cells, 6-TG treatment time-dependently suppressed the levels of cyclin D1, a protein crucial for G1 progression. nih.gov This decrease in cyclin D1 was accompanied by the upregulation of ATF3 and the activation of the cdc2-cyclin B1 axis, which is involved in the G2 to mitosis transition. nih.gov In MCF-7 cells, the G2/M arrest was associated with the upregulation of CDKN1A, also known as p21. nih.gov Furthermore, in triple-negative breast cancer cells, 6-TG treatment led to the upregulation of tumor suppressor genes involved in the PI3K–AKT pathway, such as TSC1 and PTEN, which can also influence cell cycle progression. nih.gov

Table 2: Summary of 6-Thioguanine's Effects on Cell Cycle Proteins

| Protein | Change in Expression | Associated Cell Cycle Effect | Cell Line(s) | Source |

| Cyclin D1 | Decreased | Inhibition of G1 progression | A253 | nih.gov |

| ATF3 | Increased | - | A253 | nih.gov |

| cdc2-cyclin B1 | Activated | G2/M transition | A253 | nih.gov |

| CDKN1A (p21) | Upregulated | G2/M arrest | MCF-7 | nih.gov |

| TSC1 | Upregulated | Inhibition of cell growth/proliferation | MDA-MB-231 | nih.gov |

Induction of G2/M Cell Cycle Arrest

Programmed Cell Death Pathways

Beyond halting the cell cycle, 6-Thioguanine is a potent inducer of programmed cell death, or apoptosis. This is a critical component of its therapeutic efficacy, ensuring the elimination of damaged cancer cells.

Numerous studies have confirmed that 6-TG treatment leads to apoptosis in various cancer cell lines. nih.govnih.govup.ac.zanih.gov In MCF-7 breast cancer cells, exposure to 6-TG significantly increased the percentage of apoptotic cells from 10.66% in the control group to 18.55%, with a notable rise in the early apoptosis rate. nih.gov This apoptotic induction was linked to the increased expression of FAS, a key receptor in an extrinsic apoptosis pathway. nih.gov Similarly, in castration-resistant prostate cancer cells (C4-2), 6-TG induced apoptosis in a dose-dependent manner, while notably not inducing apoptosis in normal prostate cells (PNT1A). nih.gov The mechanism of apoptosis often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govup.ac.za For example, studies on HeLa cells showed that 6-thioguanine derivatives led to a higher percentage of early apoptosis induction compared to untreated controls, which was supported by the activation of caspase-3. up.ac.za

Table 3: Apoptosis Induction by 6-Thioguanine in MCF-7 Cells

| Treatment Group | Apoptosis Rate (%) | Early Apoptosis Rate (%) | Late Apoptosis Rate (%) | Source |

| Control | 10.66 | 1.39 | 9.27 | nih.gov |

| 6-TG Treated | 18.55 | 9.43 | 9.12 | nih.gov |

| Data is based on flow cytometry analysis after 48 hours of treatment. nih.gov |

The phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in many cancers. unipa.it Research has shown that 6-Thioguanine can exert its antitumor effects by modulating this pathway. In triple-negative breast cancer (TNBC) cells (MDA-MB-231), 6-TG was found to inhibit cell proliferation and tumor progression by suppressing the PI3K–AKT pathway. nih.gov This suppression was achieved by downregulating the DNA methylation of the tumor suppressor gene PTEN, a negative regulator of the PI3K-AKT pathway. nih.gov The subsequent decrease in phosphorylated AKT (p-AKT) levels confirmed the blockage of the pathway. nih.gov This inhibition of PI3K-AKT signaling by 6-TG also led to the activation of downstream pro-apoptotic proteins such as BAD and CASP9, directly linking the pathway modulation to the induction of programmed cell death. nih.gov

Table 4: Effect of 6-Thioguanine on PI3K-AKT Pathway-Related Gene Expression in MDA-MB-231 Cells

| Gene | Function | Expression Change | Source |

| PTEN | Tumor Suppressor, PI3K-AKT pathway inhibitor | Upregulated | nih.gov |

| PIK3CA | Catalytic subunit of PI3K | Downregulated | nih.gov |

| AKT | Key signaling protein for survival | p-AKT (T308) was significantly decreased | nih.gov |

| TSC1 | Tumor Suppressor, downstream of AKT | Upregulated | nih.gov |

| CASP9 | Pro-apoptotic protein | Upregulated | nih.gov |

| BAD | Pro-apoptotic protein | Upregulated | nih.gov |

| Expression changes are in response to 6-TG treatment. nih.gov |

Activation of TRAIL and FAS Signaling Pathways

6-Thioguanosine (B559654) (a derivative of 6-Thioguanine, 6-TG) has been shown to influence the TRAIL (TNF-related apoptosis-inducing ligand) and FAS signaling pathways, which are critical extrinsic apoptosis pathways. nih.gov In triple-negative breast cancer (TNBC) cells, treatment with 6-TG resulted in the upregulation of numerous genes involved in both the TRAIL and FAS signaling pathways. nih.gov Specifically, a significant percentage of upregulated genes were associated with the TRAIL signaling pathway (90.7%) and the FAS signaling pathway (48.8%). nih.gov

This suggests that 6-TG can modulate the expression of genes that are key components of these death receptor-mediated apoptosis pathways. The activation of these pathways is further supported by findings that show genes with downregulated DNA methylation following 6-TG treatment are enriched in the TRAIL and FAS signaling pathways. nih.gov This indicates that epigenetic modifications induced by 6-TG may play a role in the activation of these pro-apoptotic signaling cascades. nih.gov

In MCF-7 breast cancer cells, 6-TG treatment has been observed to increase the expression of FAS. nih.gov The activation of FAS, along with its ligand (FasL), triggers the extrinsic apoptosis pathway. nih.gov This effect on FAS expression is thought to be mediated by the downregulation of DNMT1 (DNA methyltransferase 1), as a direct interaction between DNMT1 and FAS has been noted. nih.gov

The following table summarizes the key genes and their involvement in the TRAIL and FAS signaling pathways affected by 6-Thioguanosine.

| Signaling Pathway | Key Genes/Components | Effect of 6-Thioguanosine | Cell Type | Reference |

| TRAIL Signaling | Various pathway-associated genes | Upregulation | Triple-Negative Breast Cancer | nih.gov |

| FAS Signaling | FAS, FADD, DAXX, CASP8 | Upregulation of pathway-associated genes, Downregulation of DNA methylation | Triple-Negative Breast Cancer | nih.gov |

| FAS Signaling | FAS, FasL | Increased expression | MCF-7 Breast Cancer | nih.gov |

Role of p53 Signaling Pathway

The tumor suppressor protein p53 plays a significant, albeit complex, role in the cellular response to 6-Thioguanine (6-TG). In MCF-7 breast cancer cells, 6-TG treatment was found to upregulate genes involved in the p53 signaling pathway. nih.gov Although the increase in p53 expression itself was slight, it appeared to enhance the activation of FAS, contributing to the induction of apoptosis. nih.gov The interaction between DNMT1, p53, and CDKN1A (p21) suggests that 6-TG may affect cell cycle progression through a DNMT1-mediated regulation of p53 signaling. nih.gov

In other contexts, the interplay between the p53 and DNA mismatch repair (MMR) systems is crucial for the cellular response to DNA damage induced by agents like 6-TG. In human colon carcinoma cells, the induction of p53 protein levels was observed following DNA damage. However, in cells with deficient MMR, the increase in p53 levels was diminished and less sustained. This indicates that the MMR system can modulate the p53 response to certain types of DNA damage. It has been shown that O6-methylguanine, a DNA lesion, signals the stabilization of the p53 tumor suppressor in a manner dependent on the MutSα branch of the DNA mismatch repair pathway. pnas.org

In A253 human submaxillary carcinoma cells, treatment with 6-TG led to a time-dependent increase in p53 levels. nih.govfrontiersin.org This was accompanied by an increase in the levels of p21 and ATF3, which are direct targets of p53. nih.govfrontiersin.org

The table below outlines the observed effects of 6-Thioguanosine on the p53 signaling pathway in different cell lines.

| Cell Type | Effect on p53 Signaling | Downstream Effects | Reference |

| MCF-7 Breast Cancer | Upregulation of pathway genes, slight increase in p53 expression | Enhanced FAS activation, G2/M phase arrest via CDKN1A (p21) | nih.gov |

| Human Colon Carcinoma | p53 stabilization signaled by DNA lesions | Apoptosis | pnas.org |

| A253 Human Submaxillary Carcinoma | Increased p53 protein levels | Increased p21 and ATF3 levels | nih.govfrontiersin.org |

Activation of ATR/Chk1 Pathway and Caspase Activation

The cellular response to 6-Thioguanine (6-TG) involves the activation of the ATR/Chk1 DNA damage response pathway, which is critical for inducing cell cycle arrest and subsequent apoptosis. up.ac.zanih.gov In mismatch repair-proficient (MMR+) HeLa cells, prolonged treatment with 6-TG leads to a progressive phosphorylation of Chk1, which correlates with a G2/M cell cycle arrest. nih.gov This activation of the ATR-Chk1 pathway is a direct consequence of the DNA mismatches created by the incorporation of 6-TG into the DNA. nih.govfrontiersin.org The G2 arrest induced by 6-TG is dependent on the ATR/Chk1 pathway, as inhibition of either ATR or Chk1 abrogates the G2/M checkpoint. nih.govnih.gov

Following the ATR/Chk1-mediated cell cycle arrest, 6-TG induces apoptosis through the activation of caspases. up.ac.za In HeLa cells, 6-TG treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. up.ac.za Similarly, in triple-negative breast cancer cells, 6-TG treatment resulted in the downregulation of DNA methylation of apoptosis-related genes including CASP8 and CASP9, suggesting a potential for their increased expression and subsequent activation. nih.gov The cleavage of caspases, such as caspase-3 and -7, is a hallmark of apoptosis and has been observed in response to DNA damage that activates the ATR/Chk1 pathway. tandfonline.com

The following table summarizes the activation of the ATR/Chk1 pathway and caspases in response to 6-Thioguanosine.

| Cellular Response | Key Molecules | Cell Type | Observed Effect | Reference |

| DNA Damage Response | ATR, Chk1 | MMR(+) HeLa, Human Colorectal Cancer RKO | Phosphorylation and activation, leading to G2/M arrest | nih.govnih.gov |

| Apoptosis | Caspase-3 | HeLa | Activation | up.ac.za |

| Apoptosis | CASP8, CASP9 | Triple-Negative Breast Cancer | Downregulation of DNA methylation | nih.gov |

| Apoptosis | Caspase-3, Caspase-7 | CHO | Cleavage and activation | tandfonline.com |

Oxidative Stress and Mitochondrial Perturbations

Induction of Oxidative DNA Damage

6-Thioguanine (6-TG), particularly when incorporated into DNA, can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage, especially upon exposure to UVA radiation. embopress.orgoup.com This process can generate lesions such as 8,5'-cyclo-2'-deoxyadenosine (B1254554) and 8,5'-cyclo-2'-deoxyguanosine. nih.govnih.gov The interaction of DNA-incorporated 6-TG with UVA generates singlet oxygen (¹O₂), a potent ROS that can damage DNA and other cellular components. embopress.orgoup.com

The oxidation of 6-TG within DNA can lead to the formation of guanine (B1146940) sulfonate (GSO3), a lesion that effectively blocks DNA replication and transcription. oup.com This oxidative damage is not limited to the DNA bases themselves. The ROS generated can also cause damage to proteins involved in DNA replication and repair, such as Proliferating Cell Nuclear Antigen (PCNA), leading to protein crosslinking. embopress.orgacs.org This highlights a dual threat from 6-TG-induced oxidative stress: direct damage to the genetic material and impairment of the machinery designed to maintain its integrity.

The table below details the types of oxidative DNA damage induced by 6-Thioguanine.

| Type of Damage | Mechanism | Consequence | Reference |

| Oxidatively Induced DNA Lesions | Generation of ROS | Formation of 8,5'-cyclo-2'-deoxyadenosine and 8,5'-cyclo-2'-deoxyguanosine | nih.govnih.gov |

| Guanine Sulfonate (GSO3) Formation | Oxidation of DNA-incorporated 6-TG | Blockage of DNA replication and transcription | oup.com |

| DNA-Protein Crosslinks | ROS-mediated damage to replication/repair proteins (e.g., PCNA) | Impairment of DNA replication and repair machinery | embopress.orgacs.org |

Mitochondrial Dysfunction

6-Thioguanine (6-TG) has been shown to induce mitochondrial dysfunction, which contributes to its cytotoxic effects. nih.govnih.gov In acute lymphoblastic leukemia (ALL) Jurkat T cells, treatment with 6-TG led to a significant decrease in the expression of numerous proteins that are part of the mitochondrial respiratory chain complex. nih.govnih.gov This proteomic shift points towards a direct impact on the primary machinery of cellular energy production.

The functional consequence of this protein expression change is a measurable impairment of mitochondrial function. nih.govnih.gov This is evidenced by a reduced uptake of MitoTracker Deep Red, a dye that accumulates in mitochondria with an intact membrane potential, indicating a loss of mitochondrial membrane integrity. nih.govnih.gov The disruption of the mitochondrial respiratory chain is a key factor in the generation of reactive oxygen species (ROS), linking mitochondrial dysfunction to the induction of oxidative stress. nih.govnih.gov In some cell lines, such as HeLa cells, treatment with 6-TG derivatives has been observed to cause hyperpolarization of the mitochondrial membrane, although this finding was not always statistically significant. up.ac.za

The following table summarizes the key findings related to 6-Thioguanosine-induced mitochondrial dysfunction.

| Observed Effect | Methodology | Cell Type | Implication | Reference |

| Decreased expression of mitochondrial respiratory chain proteins | Quantitative proteomics (LC-MS/MS) | Jurkat T cells | Impaired cellular respiration and energy production | nih.govnih.gov |

| Diminished uptake of MitoTracker Deep Red | Flow cytometry | Jurkat T cells | Loss of mitochondrial membrane potential | nih.govnih.gov |

| Mitochondrial membrane hyperpolarization | Mitochondrial membrane potential assay | HeLa cells | Altered mitochondrial state (not statistically significant) | up.ac.za |

Mechanisms of Cellular Resistance to 6 Thioguanine Nucleotides

Impaired Metabolic Activation

A primary mechanism of resistance involves the disruption of the metabolic pathways responsible for converting 6-thioguanosine (B559654) into its active cytotoxic forms.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a critical enzyme in the purine (B94841) salvage pathway that converts 6-thioguanine (B1684491) into its active metabolite, 6-thioguanylic acid (TGMP). fda.govmedkoo.com A reduction or complete loss of HGPRT activity is a well-established mechanism of resistance to thiopurines. fda.govnih.gov Cells with diminished HGPRT activity are unable to efficiently metabolize 6-thioguanine, leading to lower intracellular concentrations of TGMP and its subsequent di- and tri-phosphate derivatives (6-TGNs). fda.govacs.org This metabolic failure prevents the incorporation of 6-TGNs into nucleic acids, thereby rendering the cells resistant to the drug's cytotoxic effects. researchgate.net

Studies have shown that T-lymphocytes resistant to 6-thioguanine often exhibit a stable deficiency in HGPRT activity, a finding that has been linked to structural alterations in the HPRT gene. nih.govpnas.org In some instances, resistance to 6-thioguanine in cancer cells correlates with the loss of HGPRTase activity. fda.gov For example, breast cancer cell lines with low HGPRT expression have demonstrated a high level of resistance to 6-TG. acs.org Research in human T-cell clones has revealed that mutations in the hprt gene can lead to significantly decreased enzyme activity, with some mutant clones showing less than 1% of the normal activity. nih.gov These mutations can also result in reduced levels of hprt mRNA. nih.gov

| Cell Line/System | Observation | Implication for Resistance | Reference |

|---|---|---|---|

| Human T-lymphocytes | Stable deficiency in HGPRT activity in 6-TG resistant cells. | Inability to convert 6-TG to its active form. | nih.govpnas.org |

| Animal Tumors | Correlation between 6-TG resistance and loss of HGPRTase activity. | Failure of metabolic activation. | fda.gov |

| Breast Cancer Cell Lines (e.g., SK-BR-3) | Low HGPRT expression associated with high resistance to 6-TG. | Impeded metabolization of 6-thioguanosine to 6-thioguanylic acid. | acs.org |

| Human T-cell Clones | Mutations in the hprt gene lead to <1% of normal enzyme activity. | Drastically reduced metabolic activation of 6-TG. | nih.gov |

The entry of thiopurines into cells is mediated by nucleoside transporters. ki.sefrontiersin.org A reduction in the expression or function of these transporters can limit the intracellular accumulation of 6-thioguanosine and its parent compound, 6-mercaptopurine (B1684380) (6-MP), thereby conferring resistance. Specifically, the downregulation of influx transporters such as those from the SLC28 (CNT) and SLC29 (ENT) families has been shown to make cells resistant to thiopurines by decreasing their uptake. frontiersin.org

Conversely, increased activity of efflux pumps, which actively transport drugs out of the cell, can also lead to resistance. frontiersin.orgresearchgate.net The multidrug resistance-associated protein 4 (MRP4), an ABC transporter, is known to efflux various thiopurine metabolites. researchgate.net Overexpression or altered localization of MRP4 can lead to lower intracellular levels of 6-TGNs, thus diminishing the drug's efficacy. researchgate.net This efflux mechanism is somewhat counteracted by a cellular salvage pathway where extruded thiopurine nucleotides are hydrolyzed extracellularly and then transported back into the cell. frontiersin.org

Decreased Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity/Expression

Enhanced Inactivation Pathways

Another strategy employed by resistant cells is to increase the rate at which 6-thioguanine and its active metabolites are converted into inactive forms.

Thiopurine S-methyltransferase (TPMT) is a key enzyme that inactivates thiopurines by methylation. ageb.beresearchgate.net It converts 6-mercaptopurine to 6-methylmercaptopurine (B131649) (6-MMP) and can also methylate 6-thioguanine. ageb.bekarger.com While low TPMT activity is associated with an increased risk of toxicity due to the accumulation of high levels of 6-TGNs, very high or "ultra-high" TPMT activity can lead to therapeutic resistance. ageb.betestcatalog.org

Individuals with high TPMT activity, sometimes referred to as "hypermetabolizers," preferentially shunt thiopurine metabolism towards the production of inactive methylated metabolites. ageb.beoup.com This shift reduces the pool of 6-MP available for conversion into the active 6-TGNs, leading to sub-therapeutic intracellular levels of the cytotoxic metabolites and, consequently, drug resistance. ageb.begloshospitals.nhs.uk Patients with ultra-high TPMT activity may not achieve therapeutic levels of 6-TGNs, and increasing the dose may lead to the accumulation of potentially hepatotoxic methylated derivatives. ageb.betestcatalog.org

| TPMT Activity Level | Metabolic Consequence | Clinical Outcome | Reference |

|---|---|---|---|

| Low/Deficient | Shifts metabolism towards increased 6-TGN production. | Increased therapeutic effect but also higher risk of myelotoxicity. | ageb.be |

| Normal | Balanced metabolism between active 6-TGNs and inactive methylated metabolites. | Standard therapeutic response. | oup.com |

| High/Ultra-high | Shifts metabolism towards inactive 6-MMP, lowering 6-TGN levels. | Therapeutic resistance and potential for hepatotoxicity with dose escalation. | ageb.betestcatalog.org |

An increase in xanthine (B1682287) oxidase activity could potentially contribute to resistance by enhancing the degradation of thiopurine precursors, thereby reducing the amount available for conversion to active 6-TGNs. researchgate.net The use of xanthine oxidase inhibitors like allopurinol (B61711) is a strategy employed to shift the metabolism of 6-MP away from inactivation and towards the production of 6-TGNs, particularly in patients who are "shunters" with high TPMT activity. nih.govresearchgate.net However, this interaction is more pronounced with 6-mercaptopurine and azathioprine (B366305), as allopurinol does not block the primary detoxification pathway of 6-thioguanine. fda.govcancercareontario.ca

Increased Thiopurine S-Methyltransferase (TPMT) Activity

DNA Repair and Damage Response Evasion

Even when 6-TGNs are successfully formed and incorporated into DNA, cells can evade their cytotoxic effects through robust DNA repair mechanisms and by altering damage response pathways. The incorporation of 6-thioguanine into DNA creates a substrate that is recognized by the DNA mismatch repair (MMR) system. patsnap.comhaematologica.org In MMR-proficient cells, the attempt to repair the 6-TG-containing DNA leads to futile repair cycles, causing DNA strand breaks, cell cycle arrest, and ultimately apoptosis. patsnap.comunito.it

Consequently, a key mechanism of resistance to 6-thioguanine is the loss of a functional MMR system. nih.gov Cancer cells deficient in MMR components, such as MSH6, fail to recognize the 6-thioguanine incorporated into DNA. haematologica.org This lack of recognition prevents the initiation of the apoptotic cascade that would normally be triggered by the MMR system. haematologica.org As a result, MMR-deficient cells are significantly more resistant to the cytotoxic effects of 6-thioguanine. nih.gov

Furthermore, other DNA repair pathways may contribute to resistance. The enzyme O6-methylguanine-DNA methyltransferase (MGMT), which repairs alkylated guanine (B1146940), has been implicated in resistance to 6-TG. tandfonline.com Increased expression of MGMT has been observed in 6-TG resistant melanoma cells. tandfonline.com Additionally, oxidative stress induced by 6-thioguanine can lead to DNA lesions that are recognized by the Fanconi anemia (FA) and homologous recombination (HR) DNA repair pathways. aacrjournals.org Efficient repair by these pathways can counteract the lethal effects of the DNA damage, contributing to cellular survival and resistance. aacrjournals.org

Defective Mismatch Repair (MMR) System

The DNA Mismatch Repair (MMR) system is crucial for correcting errors that occur during DNA replication. However, it also plays a key role in the cytotoxic action of thiopurines like 6-thioguanine. After 6-TG is incorporated into DNA, it can be methylated to form S6-methylthioguanine (meTG). This modified base is recognized by the MMR system, which initiates a futile repair cycle leading to DNA strand breaks and ultimately, apoptosis. ashpublications.org

Cells with a defective MMR system are unable to recognize these meTG:T mismatches, which allows them to evade the cytotoxic effects of 6-TG. ashpublications.orgoup.com This resistance is well-documented in various cancer cell lines. For instance, human colon cancer cells with a defect in the hMLH1 gene, a key component of the MMR system, exhibit significant resistance to 6-TG. oup.comnih.gov Restoring MMR function in these cells renders them sensitive to the drug. oup.com

The resistance conferred by a deficient MMR system is substantial, with some studies reporting a 5- to 10-fold increase in resistance compared to MMR-proficient cells. researchgate.net This is because the absence of a functional MMR system prevents the cellular machinery from initiating the apoptotic cascade in response to thiopurine-induced DNA damage. haematologica.org Consequently, MMR-deficient cells can tolerate the presence of 6-TG in their DNA. ashpublications.org

It has been observed that lower expression of MMR proteins, such as MSH2 and MSH6, is associated with increased resistance to 6-mercaptopurine and 6-thioguanine. haematologica.org Knockdown of MSH6 in MMR-proficient cell lines leads to a significant increase in the IC50 values for these drugs. haematologica.org This highlights the critical role of the MMR system in mediating the cytotoxicity of thiopurines.

Table 1: Impact of Mismatch Repair (MMR) System on 6-Thioguanine (6-TG) Resistance

| MMR Status | Effect on 6-TG Cytotoxicity | Mechanism of Resistance | Key Proteins Involved | Supporting Evidence |

|---|---|---|---|---|

| Proficient | Sensitive | Recognition of meTG:T mismatches, leading to futile repair cycles and apoptosis. ashpublications.org | hMLH1, hMSH2, hMSH6, hPMS2 ashpublications.orghaematologica.org | MMR-proficient cells undergo G2 cell cycle arrest and apoptosis upon 6-TG exposure. oup.com |

| Deficient | Resistant | Failure to recognize meTG:T mismatches, allowing cells to evade apoptosis. ashpublications.orgoup.com | Mutations or reduced expression of hMLH1, hMSH2, MSH6. oup.comhaematologica.org | MMR-deficient cell lines show significantly higher survival rates and IC50 values for 6-TG. nih.govhaematologica.org |

Hydrolysis of Thioguanine Nucleotides by NUDT15

NUDT15, a member of the Nudix hydrolase superfamily, has emerged as a critical enzyme in the metabolism of thiopurines. nih.govgenecards.org It functions as a negative regulator of thiopurine cytotoxicity by hydrolyzing their active metabolites, 6-thio-GTP (TGTP) and 6-thio-dGTP (TdGTP), into their less toxic monophosphate forms. nih.govrprdx.comaacrjournals.org This action prevents the accumulation of active thioguanine nucleotides and their subsequent incorporation into DNA and RNA, thereby reducing the drug's efficacy. nih.gov

Genetic variants in the NUDT15 gene that lead to reduced or absent enzyme activity are strongly associated with increased sensitivity and toxicity to thiopurines. rprdx.comnih.gov Individuals carrying these variants are unable to effectively deactivate the thioguanine nucleotides, leading to higher intracellular concentrations of TGTP and TdGTP. This results in greater DNA damage and an increased risk of severe side effects, such as myelosuppression. nih.govnih.gov

Several NUDT15 variants have been identified, with some, like p.Arg139Cys (R139C), being particularly prevalent in certain populations, such as East Asians. frontiersin.orgnih.gov The R139C mutation does not directly impair the enzyme's catalytic activity but instead compromises its protein stability, leading to its rapid degradation. researchgate.netnih.gov Other loss-of-function variants have also been discovered in diverse populations, underscoring the global relevance of NUDT15 in thiopurine metabolism. nih.gov

The clinical significance of NUDT15 variants is underscored by the fact that they can explain a substantial portion of thiopurine-related toxicity, independent of another key enzyme, thiopurine S-methyltransferase (TPMT). rprdx.comnih.gov This has led to the recommendation of preemptive NUDT15 genetic testing to guide thiopurine dosing and mitigate the risk of adverse reactions. rprdx.comnih.gov

Table 2: Role of NUDT15 in Thiopurine Metabolism and Resistance

| NUDT15 Genotype | Enzyme Activity | Effect on Thioguanine Nucleotides | Clinical Consequence | Key Variants |

|---|---|---|---|---|

| Wild-type | Normal | Efficient hydrolysis of TGTP and TdGTP to TGMP and TdGMP. nih.govrprdx.com | Standard response to thiopurines. | Not applicable |

| Heterozygous/Homozygous for loss-of-function variants | Reduced or absent | Accumulation of active TGTP and TdGTP. nih.govnih.gov | Increased sensitivity and risk of toxicity (e.g., myelosuppression). nih.govnih.gov | p.Arg139Cys (R139C), p.Val18Ile, p.G17_V18del nih.govfrontiersin.org |

Alternative Biochemical Adaptations in Resistant Cell Lines

Beyond defects in the MMR system and the activity of NUDT15, cancer cells can employ other biochemical strategies to develop resistance to 6-thioguanine. These adaptations often involve alterations in enzymes responsible for drug activation and metabolism, as well as the engagement of other DNA repair pathways.

One established mechanism of resistance is the mutation or inactivation of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). eatris.cz HGPRT is essential for the initial step in the activation of 6-thioguanine to its cytotoxic nucleotide form. tandfonline.com Cells lacking functional HGPRT cannot effectively convert 6-TG into 6-thioguanosine monophosphate (6-TGMP), thus preventing the drug from being incorporated into DNA and RNA. eatris.czbiologists.com This form of resistance has been observed in various cell lines, including those derived from leukemia and breast cancer. acs.org

Another potential mechanism involves the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). While primarily known for its role in repairing alkylated guanine, some studies suggest that MGMT may also contribute to 6-TG resistance. tandfonline.comnih.gov In a human melanoma cell line selected for 6-TG resistance, increased expression of MGMT was observed. nih.gov Pre-treatment with an MGMT inhibitor sensitized these resistant cells to 6-TG, suggesting a role for this enzyme in repairing 6-TG-induced DNA damage. nih.gov

Furthermore, cells can adapt by altering the metabolic flux of thiopurines. For example, preferential metabolism of azathioprine to 6-methylmercaptopurine (6-MMP) instead of 6-thioguanine nucleotides can lead to a reduced therapeutic response. eatris.cz Additionally, some research points to the involvement of other DNA repair pathways, such as homologous recombination (HR), in counteracting the toxic effects of 6-TG. aacrjournals.org The Fanconi anemia (FA) pathway, which is activated by DNA cross-linking lesions, has also been implicated, as 6-TG treatment can induce oxidative stress and the formation of such lesions. aacrjournals.org

Table 3: Alternative Mechanisms of Resistance to 6-Thioguanine

| Mechanism | Description | Key Molecules/Pathways | Cellular Effect |

|---|---|---|---|

| Reduced Drug Activation | Decreased activity of the enzyme required to convert 6-TG to its active form. | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) eatris.cz | Prevents the formation of cytotoxic 6-thioguanine nucleotides. acs.org |

| Enhanced DNA Repair | Increased activity of enzymes that can repair 6-TG-induced DNA damage. | O6-methylguanine-DNA methyltransferase (MGMT) tandfonline.comnih.gov | Removes 6-TG adducts from DNA, preventing the initiation of apoptosis. nih.gov |

| Altered Drug Metabolism | Shunting of thiopurine metabolism towards less toxic products. | Preferential formation of 6-methylmercaptopurine (6-MMP) eatris.cz | Reduces the intracellular concentration of active 6-thioguanine nucleotides. |

| Engagement of Other Repair Pathways | Activation of alternative DNA repair mechanisms to handle 6-TG-induced damage. | Homologous Recombination (HR), Fanconi Anemia (FA) pathway aacrjournals.org | Processes and repairs DNA lesions, promoting cell survival. aacrjournals.org |

Advanced Research Methodologies and Model Systems in 6 Thioguanosine Hcl Studies

In Vitro Cellular Models

In vitro models, particularly cultured cell lines, provide a controlled environment to study the direct effects of 6-thioguanosine (B559654) and its parent compound, 6-thioguanine (B1684491), at the cellular and molecular level.

Mammalian Cell Lines

A diverse panel of mammalian cell lines, primarily of cancerous origin, has been instrumental in 6-thioguanosine research. These cell lines, derived from various tissues, exhibit differential sensitivities and responses to the compound, allowing for comparative studies of its efficacy and mechanisms.

Studies have demonstrated the cytotoxic effects of 6-thioguanine across a range of cancer cell lines. For instance, in leukemia cell lines such as K-562, Jurkat T, Reh, and SupB15, 6-thioguanine has been shown to inhibit proliferation and induce apoptosis. ismni.orgjci.orgresearchgate.netresearchgate.netmedkoo.comsemanticscholar.orgnih.govnih.govmdpi.comeur.nlnih.govaacrjournals.org The Jurkat T cell line, in particular, has been used to demonstrate that 6-thioguanine treatment can lead to a significant decrease in global cytosine methylation. jci.org The chronic myeloid leukemia cell line K-562 has been used to develop 6-mercaptopurine-resistant sublines which also show cross-resistance to 6-thioguanine, linked to the overexpression of P-glycoprotein. mdpi.com In the acute lymphoblastic leukemia cell lines Reh and SupB15, 6-thioguanine's effects on fatty acid synthase (FAS) protein levels have been investigated. nih.gov

In the context of solid tumors, prostate cancer cell lines like DU-145 and C4-2 have been employed to study the pro-apoptotic effects of 6-thioguanine, which appear to be dependent on the expression of BRCA2. aacrjournals.org The normal immortalized prostate cell line PNT1A serves as a non-malignant control in these studies. aacrjournals.org Breast cancer cell lines, including the estrogen receptor-positive MCF-7 and various triple-negative breast cancer (TNBC) lines like MDA-MB-231 and HCC1937, have been used to explore 6-thioguanine's ability to inhibit cell growth and induce apoptosis, potentially through the PI3K-AKT pathway. pnas.orgaacrjournals.org The SK-BR-3 breast cancer cell line, which has low levels of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), has been used to test the efficacy of 6-thioguanosine monophosphate prodrugs designed to bypass this metabolic step. researchgate.net

The A549 lung cancer cell line has been utilized in studies comparing the effects of 6-thioguanine with its deoxyribonucleoside analogue, 6-thio-2'-deoxyguanosine (B1664700) (6-thio-dG), and in xenograft models. frontiersin.orgaacrjournals.orgnih.gov The colon carcinoma cell line HCT116, which has a deficient DNA mismatch repair (MMR) system, and its MMR-proficient counterparts have been critical in demonstrating the role of MMR in mediating the cytotoxicity of 6-thioguanine. semanticscholar.orgnih.govscispace.comaacrjournals.org The cervical cancer cell line HeLa has also been used to evaluate the dose-dependent cytotoxicity of 6-thioguanine. nih.govnih.govaacrjournals.orgresearchgate.net

| Cell Line | Cancer Type | Key Research Findings with 6-Thioguanine/6-Thioguanosine |

| H.Ep. 2 | Laryngeal Carcinoma | Data not specifically found in the provided context. |

| Jurkat T | Acute T-cell Leukemia | Induces apoptosis; decreases global cytosine methylation. jci.org |

| HCT116 | Colorectal Carcinoma | Cytotoxicity is mediated by the DNA mismatch repair (MMR) system. semanticscholar.orgscispace.comaacrjournals.org |

| A549 | Lung Carcinoma | Used to compare effects with 6-thio-dG; used in xenograft models. frontiersin.orgaacrjournals.orgnih.gov |

| K-562 | Chronic Myeloid Leukemia | Cytotoxic effects studied; development of resistant sublines. ismni.orgresearchgate.netsemanticscholar.orgnih.govmdpi.comnih.gov |

| SK-BR-3 | Breast Adenocarcinoma | Low HGPRT expression; used to test 6sGMP prodrugs. researchgate.net |

| THP-1 | Acute Monocytic Leukemia | Shows sensitivity to 6-thioguanine treatment. researchgate.net |

| MCF-7 | Breast Adenocarcinoma | Induces apoptosis and G2/M cell cycle arrest by inhibiting DNMT1 activity. pnas.org |

| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | Inhibits cell growth and migration; induces apoptosis via PI3K-AKT pathway. aacrjournals.org |

| HCC1937 | Breast Ductal Carcinoma (TNBC) | Effective in inhibiting cell growth. aacrjournals.org |

| PNT1A | Normal Prostate Epithelium | Used as a non-malignant control in prostate cancer studies. aacrjournals.org |

| C4-2 | Prostate Carcinoma | Undergoes dose-dependent apoptosis in response to 6-thioguanine. aacrjournals.org |

| Reh | B-cell Acute Lymphoblastic Leukemia | 6-thioguanine reduces FAS protein levels; MSH6 knockdown increases tolerance. researchgate.netnih.govnih.govnih.gov |

| SupB15 | B-cell Acute Lymphoblastic Leukemia | 6-thioguanine reduces FAS protein levels. aacrjournals.orgnih.govmdpi.com |

| HeLa | Cervical Adenocarcinoma | Demonstrates dose-dependent cytotoxicity. nih.govnih.govaacrjournals.orgresearchgate.net |

| DU-145 | Prostate Carcinoma | Shows resistance to 6-thioguanine-induced reduction of FAS protein. nih.govaacrjournals.orgdntb.gov.uaacs.org |

Yeast Models for DNA Repair and Recombination Studies

The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for investigating fundamental cellular processes that are conserved in humans, including DNA repair and recombination. Yeast models have been particularly valuable in studying the cellular response to DNA damage induced by 6-thioguanine.

Research has shown that yeast is a suitable model for recapitulating the function of the human BRCA2 gene in homologous recombination-mediated DNA repair. nih.gov Studies have utilized yeast to screen the effects of 6-thioguanine and its analogues on cell growth and viability, providing insights into their anti-proliferative effects. nih.gov The DNA damage response to 6-thioguanine, which often involves the mismatch repair (MMR) pathway, can be dissected in yeast mutants. researchgate.netresearchgate.net For example, the loss of MMR function in yeast can lead to increased resistance to 6-thioguanine. researchgate.net Furthermore, yeast models have been employed to explore the roles of different DNA repair pathways, such as post-replication repair (PRR), in bypassing or repairing the lesions caused by 6-thioguanine incorporation into DNA. biorxiv.org The hyper-recombinogenic phenotypes observed in certain yeast mutants can be modulated by exposure to DNA damaging agents like 6-thioguanine, providing a system to study the genetic determinants of genome stability. mdpi.com

In Vivo Experimental Models for Mechanistic Investigations (Non-Human)

While in vitro models are essential for controlled mechanistic studies, in vivo animal models are indispensable for understanding the systemic effects, efficacy, and resistance mechanisms of 6-thioguanosine in a whole-organism context.

Mouse Xenograft Models for Studying Molecular Effects and Pathway Modulation

Mouse xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. These models allow for the evaluation of a compound's anti-tumor activity in a more physiologically relevant environment.

Xenograft models using A549 lung cancer cells have demonstrated that a related compound, 6-thio-dG, can decrease tumor growth rate more effectively than 6-thioguanine and increases telomere dysfunction in the tumor cells in vivo. medkoo.comaacrjournals.orgnih.gov Similarly, in a triple-negative breast cancer xenograft model using MDA-MB-231 cells, 6-thioguanine treatment significantly retarded tumor growth. frontiersin.org These in vivo studies have helped to confirm that 6-thioguanine exerts its anti-tumor effects by modulating pathways such as the PI3K-AKT pathway and inducing apoptosis. frontiersin.org Xenograft models with CCRF-CEM human lymphoma/leukemia cells and a metastatic prostate neuroendocrine tumor have shown that combining 6-thioguanine with methylthioadenosine (MTA) can lead to complete tumor regression or marked growth inhibition, respectively. nih.govresearchgate.net Furthermore, 6-thioguanine has been shown to be as effective as PARP inhibitors in selectively killing BRCA2-defective tumors in xenograft models. aacrjournals.orgnih.gov

Murine Tumor Models for Investigating Resistance Mechanisms and Biochemical Basis

Syngeneic murine tumor models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, are valuable for studying the interplay between the tumor, the host immune system, and therapeutic agents.